molecular formula C12H17NO3 B1319945 5-((3-Methylpiperidin-1-yl)methyl)furan-2-carboxylic acid CAS No. 926216-07-1

5-((3-Methylpiperidin-1-yl)methyl)furan-2-carboxylic acid

Cat. No.: B1319945
CAS No.: 926216-07-1
M. Wt: 223.27 g/mol
InChI Key: KGXNIYZKBVFNRF-UHFFFAOYSA-N
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Description

5-((3-Methylpiperidin-1-yl)methyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of a furoic acid moiety linked to a methylpiperidine group. It is used in various research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 5-((3-Methylpiperidin-1-yl)methyl)furan-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of 2-furoic acid with 3-methylpiperidine in the presence of a suitable coupling agent . The reaction conditions often require a controlled temperature and pH to ensure the desired product yield. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 5-((3-Methylpiperidin-1-yl)methyl)furan-2-carboxylic acid exhibit anti-inflammatory effects. These compounds can inhibit the activity of the IκB kinase (IKK) complex, which is crucial in the NF-κB signaling pathway associated with inflammation and autoimmune diseases. This inhibition can lead to reduced transcription of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, thus offering therapeutic potential for conditions like rheumatoid arthritis and Crohn's disease .

Cancer Treatment

The compound's ability to modulate inflammatory pathways suggests its potential in cancer therapy. By targeting IKK-mediated pathways, it may help in managing cancers that have an inflammatory component, such as breast and colorectal cancers. The inhibition of NF-κB activation can prevent tumor progression and metastasis .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions and functional group modifications. The methodologies employed are crucial for enhancing yield and purity, which are essential for pharmaceutical applications.

Synthesis Step Description
Step 1Formation of the furan core through cyclization reactions.
Step 2Introduction of the piperidine moiety via nucleophilic substitution.
Step 3Carboxylation to introduce the carboxylic acid functional group.

Derivatives Development

Exploring derivatives of this compound may yield analogs with improved bioactivity or reduced side effects. For instance, modifying the piperidine ring could enhance binding affinity to target proteins or alter pharmacokinetic properties.

In Vivo Studies

In vivo studies have demonstrated that compounds structurally related to this compound can significantly reduce inflammation in animal models of arthritis. These studies often measure cytokine levels and assess histopathological changes in tissues .

Mechanism of Action

The mechanism of action of 5-((3-Methylpiperidin-1-yl)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

5-((3-Methylpiperidin-1-yl)methyl)furan-2-carboxylic acid, also known as BB57-0071, is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological contexts. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H17NO3
  • Molecular Weight : 223.27 g/mol
  • CAS Number : 926216-07-1
  • Structure : The compound features a furan ring linked to a methylpiperidine moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied as a potential allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR5. These receptors are implicated in several neurological conditions and psychiatric disorders.

Key Mechanisms:

  • Receptor Modulation : The compound acts as an allosteric modulator, affecting the binding affinity and efficacy of glutamate, a key neurotransmitter.
  • Neuroprotective Effects : Preclinical studies suggest that compounds targeting mGluR5 can have therapeutic effects in conditions such as anxiety, depression, and Parkinson's disease by modulating glutamatergic signaling pathways .

Pharmacological Applications

Research indicates that this compound may have applications in treating various neurological disorders due to its ability to influence glutamate signaling.

Case Studies and Research Findings

  • Anxiety and Depression Models : In animal models, compounds similar to this compound have shown efficacy in reducing anxiety-like behaviors and depressive symptoms through modulation of mGluR5 pathways .
  • Parkinson's Disease : Studies have indicated that mGluR5 antagonists can ameliorate levodopa-induced dyskinesias in Parkinson's disease models, suggesting a potential therapeutic role for this compound in managing motor symptoms associated with the disease .
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of related piperidine derivatives on various cancer cell lines. These studies highlight the potential of such compounds in cancer therapy through mechanisms involving apoptosis induction and inhibition of tumor proliferation .

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityReferences
This compoundC12H17NO3Modulates mGluR5; potential neuroprotective effects
Piperidine DerivativesVariesAnticancer properties; receptor modulation

Properties

IUPAC Name

5-[(3-methylpiperidin-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9-3-2-6-13(7-9)8-10-4-5-11(16-10)12(14)15/h4-5,9H,2-3,6-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXNIYZKBVFNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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